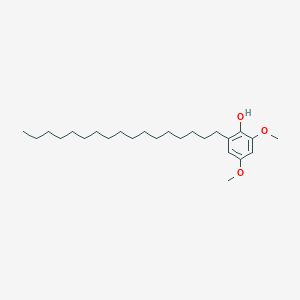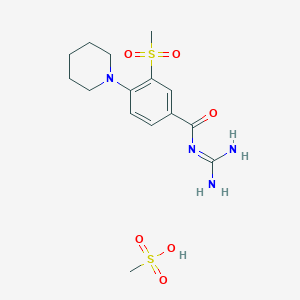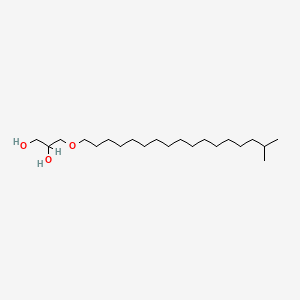
Phaffiaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phaffiaol is a natural product found in Phaffia rhodozyma, Leptolyngbya ectocarpi, and Phaffia with data available.
Scientific Research Applications
Antioxidant Properties and Synthesis
Phaffiaol, derived from Phaffia rhodozyma, demonstrates potent antioxidant properties. A study by Jinno and Okita (1998) achieved total synthesis of this compound and discovered that certain derivatives, specifically methoxy phenol derivatives with a heptadecyl moiety, exhibited approximately twice the antioxidative activity of α-tocopherol (Jinno & Okita, 1998).
Yeast Genus Characterization
Miller, Yoneyama, and Soneda (1976) characterized Phaffia, a new yeast genus, highlighting its basidiomycetous origin and carotenoid-producing properties, significant for biotechnological applications (Miller, Yoneyama, & Soneda, 1976).
Enhancement of Carotenoid Production
Silva et al. (2020) explored the influence of magnetic fields on the cultivation of Phaffia rhodozyma, achieving an increase in carotenoid production, indicating a novel approach for enhancing yield in a cost-effective manner (Silva et al., 2020).
Biotechnological Importance
Kucsera, Pfeiffer, and Takeo (2000) reviewed the biology of Phaffia rhodozyma, emphasizing its importance in biotechnology due to astaxanthin production, a valuable antioxidant with applications in food and pharmaceutical industries (Kucsera, Pfeiffer, & Takeo, 2000).
Strain Improvement for Astaxanthin Production
Chun, Chin, Bai, and An (1992) demonstrated strain improvement of Phaffia rhodozyma for higher astaxanthin production, a key component in aquaculture, through protoplast fusion, indicating potential for enhanced commercial utilization (Chun, Chin, Bai, & An, 1992).
Application in Poultry Industry
Research by Akiba et al. (2001) found that Phaffia rhodozyma, rich in astaxanthin, can be used to modify meat color in broiler chickens, suggesting its utility in poultry feed to meet consumer preferences (Akiba et al., 2001).
properties
Molecular Formula |
C25H44O3 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-heptadecyl-4,6-dimethoxyphenol |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26/h20-21,26H,4-19H2,1-3H3 |
InChI Key |
PCBROMAIRGVTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |
synonyms |
2,4-dimethoxy-6-heptadecylphenol phaffiaol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)

![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)



![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)



![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
